3-(Aminomethyl)-1,2-benzenediol HBr
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Overview
Description
3-(Aminomethyl)-1,2-benzenediol hydrobromide is a chemical compound with significant importance in various scientific fields It is a derivative of catechol, featuring an aminomethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-1,2-benzenediol hydrobromide typically involves the reaction of catechol with formaldehyde and ammonium chloride, followed by treatment with hydrobromic acid. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or alcoholic solvents are commonly used.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid can be employed to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 3-(aminomethyl)-1,2-benzenediol hydrobromide may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity catechol, formaldehyde, and ammonium chloride.
Reaction Control: Automated systems to monitor temperature, pH, and reaction time.
Purification: Crystallization or recrystallization techniques to obtain the pure hydrobromide salt.
Types of Reactions:
Oxidation: 3-(Aminomethyl)-1,2-benzenediol hydrobromide can undergo oxidation reactions to form quinones.
Reduction: It can be reduced to form various aminomethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of 3-(aminomethyl)-1,2-benzoquinone.
Reduction: Formation of 3-(aminomethyl)-1,2-benzenediol derivatives.
Substitution: Formation of various substituted catechol derivatives.
Scientific Research Applications
3-(Aminomethyl)-1,2-benzenediol hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in neurotransmitter synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1,2-benzenediol hydrobromide involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in catecholamine synthesis, such as tyrosine hydroxylase.
Pathways: It may influence the biosynthesis of neurotransmitters like dopamine and norepinephrine by acting as a precursor or modulator.
Comparison with Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)-5-methylhexanoic acid
Comparison:
- Structural Differences: While 3-(aminomethyl)-1,2-benzenediol hydrobromide has a catechol backbone, similar compounds may have different aromatic or aliphatic structures.
- Reactivity: The presence of different functional groups can significantly alter the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its structural properties and reactivity.
Properties
IUPAC Name |
3-(aminomethyl)benzene-1,2-diol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.BrH/c8-4-5-2-1-3-6(9)7(5)10;/h1-3,9-10H,4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBLNIWSKIFFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CN.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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